Butyl[1-(pyridin-2-yl)ethyl]amine is an organic compound characterized by the presence of a butyl group attached to a 1-(pyridin-2-yl)ethylamine moiety. This compound features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The structure allows for various interactions with biological targets, making it of interest in medicinal chemistry. Its molecular formula is CHN, and its molecular weight is approximately 192.27 g/mol.
The synthesis of Butyl[1-(pyridin-2-yl)ethyl]amine can be approached through several methods:
Butyl[1-(pyridin-2-yl)ethyl]amine has potential applications in various fields:
Interaction studies involving Butyl[1-(pyridin-2-yl)ethyl]amine focus on its binding affinity with biological macromolecules. These studies aim to elucidate how the compound interacts with proteins and enzymes, potentially affecting their activity. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to measure binding interactions.
Several compounds share structural similarities with Butyl[1-(pyridin-2-yl)ethyl]amine. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Pyridin-3-YL)ethylamine | Pyridine ring at position 3 | Different biological activity profile |
| 4-Methylpyridin-2-YL)ethylamine | Methyl substitution on the pyridine ring | Enhanced lipophilicity |
| Butyl[1-(thiophen-2-YL)ethyl]amine | Thiophene ring instead of pyridine | Distinct electronic properties |
| 1-(Pyrimidin-4-YL)ethylamine | Pyrimidine ring structure | Potentially different pharmacological effects |
The uniqueness of Butyl[1-(pyridin-2-YL)ethyl]amine lies in its specific substitution pattern and the resulting chemical reactivity, making it a candidate for targeted biological applications compared to its analogs.
Reductive amination represents one of the most fundamental and widely employed synthetic approaches for the preparation of Butyl[1-(pyridin-2-yl)ethyl]amine [1]. This methodology involves the conversion of 2-acetylpyridine derivatives through an intermediate imine formation followed by selective reduction to yield the desired amine product [2]. The process occurs through a well-established mechanism wherein the nucleophilic amine reacts at the carbon of the carbonyl group to form a hemiaminal species, followed by reversible loss of water to generate the imine intermediate [1].
The highly direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been demonstrated to achieve exceptional enantioselectivity ranging from 94.6% to greater than 99.9% enantiomeric excess [3]. Research findings indicate that the substituent at position 6 on the pyridine ring plays an extremely important role in achieving excellent enantioselectivity and conversion rates [3]. When 2-acetyl-6-aryl-substituted pyridines are employed as substrates, the enantioselectivity tends to decrease with increased levels of electron withdrawal [3].
Direct reductive amination utilizing sodium triacetoxyborohydride has demonstrated superior performance compared to other conventional reducing agents, consistently providing higher yields and fewer side products [4]. The procedure proves particularly effective in the presence of acid-sensitive functional groups such as acetals and ketals, and can be carried out in the presence of reducible functional groups including carbon-carbon multiple bonds and cyano groups [5]. Reactions generally proceed faster in 1,2-dichloroethane compared to tetrahydrofuran, and in both solvents, reactions demonstrate enhanced rates in the presence of acetic acid [5].
The problematic step in reductive amination often involves the initial imine formation due to the unreactive nature of either the carbonyl or amine component [2]. Specific reaction conditions must be optimized to achieve successful imine formation, particularly when dealing with electron-deficient anilines or sterically hindered substrates [2]. The reductive amination of various aromatic aldehydes as well as cyclic and acyclic ketones with electron-deficient anilines has been successfully accomplished under standard conditions, furnishing products in moderate to excellent yields [2].
The catalytic N-alkylation of pyridinylethylamine precursors represents a sophisticated approach for synthesizing Butyl[1-(pyridin-2-yl)ethyl]amine through borrowing hydrogen methodology [6] [7]. This transformation employs defined pincer complexes of earth-abundant metals to facilitate the selective N-alkylation of amines with alcohols under mild conditions [6]. The process proceeds through a mechanism involving deprotonation of coordinated amine, decoordination of halide anion, formation of alkoxy metal species, and subsequent beta-hydrogen elimination to generate the carbonyl compound [6].
Manganese pincer complexes have demonstrated exceptional efficiency in catalyzing the selective N-alkylation of amines with alcohols [6]. The optimal catalyst systems achieve N-benzylaniline products in yields up to 78% when employing 2 mol% of the manganese complex with 1 equivalent of tert-butoxide potassium at 80 degrees Celsius [6]. The corresponding imine is detected only in low amounts, typically less than 10%, indicating high selectivity toward the desired amine product [6]. Notably, no product formation occurs when reactions are conducted without base addition, even at temperatures as high as 140 degrees Celsius [6].
Cobalt-catalyzed N-alkylation utilizing borrowing hydrogen methodology has proven highly effective for preparing different categories of amines [7]. The optimal cobalt catalyst, prepared through pyrolysis of templated materials generated in situ by mixing cobalt salts, nitrogen ligands, and colloidal silica followed by silica removal, enables the synthesis of more than 100 primary, secondary, and tertiary amines including N-methylamines [7]. Various benzylic, heterocyclic, and aliphatic primary alcohols as well as secondary alcohols react effectively with aniline to provide corresponding N-benzyl anilines in yields up to 87% [7].
Iridium complex-catalyzed N-alkylation demonstrates remarkable activity with substrate-to-catalyst ratios up to 10,000 and yields reaching 96%, along with amine-to-imine ratios exceeding 99:1 across a broad range of substrates [8]. The employment of water as solvent represents a significant advancement, providing lower reaction temperatures and higher reactivity compared to organic solvent systems [8]. The utilization of electron-donating ligands such as pyridyl 4,5-dihydro-1H-imidazole proves crucial for achieving N-alkylation products with high amine-to-imine ratios and yields [8].
Palladium-catalyzed regioselective approaches have been developed for N-alkylation reactions, where the coordination effect between palladium and nitrogen on the pyridine ring plays a versatile role in directing selectivity [9]. These methodologies achieve moderate to high yields while maintaining excellent regioselectivity through careful optimization of reaction parameters including temperature, pressure, and ligand selection [9].
| Catalytic System | Catalyst Loading (mol%) | Temperature (°C) | Substrate Scope | Typical Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Palladium/Phosphine Ligands | 2-10 | 80-140 | Aryl halides, boronic acids | 70-95 | High regioselectivity |
| Ruthenium Pincer Complexes | 1-5 | 100-140 | Primary/secondary amines | 75-98 | Excellent chemoselectivity |
| Manganese PNP Complexes | 2-5 | 80-100 | Aromatic amines, alcohols | 78-96 | High mono-alkylation |
| Cobalt Nanoparticles | 0.5-2.8 | 120-140 | Various amines, alcohols | 80-89 | Good selectivity |
| Iridium Cyclometalated Complexes | 0.1-1.0 | 60-80 | Broad substrate tolerance | 85-96 | Excellent amine/imine ratio |
| Nickel/Bipyridine Systems | 5-15 | 100-120 | Limited substrate scope | 60-82 | Moderate selectivity |
The selection of appropriate solvent systems and reducing agents represents a critical factor in optimizing the synthesis of Butyl[1-(pyridin-2-yl)ethyl]amine [5] [10]. Systematic studies have demonstrated that reaction yields and selectivity are significantly influenced by solvent polarity, hydrogen bonding capacity, and compatibility with chosen reducing agents [11]. Temperature and pressure effects further modulate reaction rates and product distributions, requiring careful optimization for each synthetic pathway [12] [13].
Sodium cyanoborohydride emerges as a highly selective reducing agent for imine reduction, functioning optimally under weakly acidic conditions with pH values between 6 and 7 [14]. This mild reducing agent demonstrates superior selectivity compared to sodium borohydride, as the electron-withdrawing cyanide substituent draws electron density away from the negatively charged boron center, reducing the electrophilic capabilities of the anionic component [14]. Reactions utilizing sodium cyanoborohydride typically achieve yields ranging from 75% to 95% with excellent chemoselectivity [15].
Sodium triacetoxyborohydride has emerged as the preferred reducing agent for many reductive amination applications due to its high selectivity and non-toxic byproduct profile [16]. This reducing agent demonstrates superior performance over sodium cyanoborohydride by eliminating toxic cyanide-containing side products while maintaining excellent selectivity for imine reduction over carbonyl reduction [16]. The compound proves particularly effective in aprotic solvents such as dichloromethane, 1,2-dichloroethane, tetrahydrofuran, and toluene, though it exhibits water sensitivity and incompatibility with methanol [16].
Solvent effects play a crucial role in determining reaction outcomes, with high degrees of solvent dependency observed during optimization of reaction parameters [11]. Polar solvents such as water, methanol, and acetonitrile demonstrate strong solvent effects and pronounced barrier reduction for nucleophilic substitution reactions [11]. Conversely, apolar solvents including cyclohexane show minimal effects on reaction rates and activation barriers [11]. The yield of products varies significantly based on solvent polarity, with 1,2-dichloroethane and dichloromethane generally providing faster reaction rates compared to tetrahydrofuran for reductive amination processes [5].
| Reducing Agent | Selectivity | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sodium Borohydride (NaBH4) | Low (reduces both imines and carbonyls) | 45-70 | Methanol/Ethanol, RT-reflux | Inexpensive, safe handling | Poor selectivity, overreduction |
| Sodium Cyanoborohydride (NaBH3CN) | High (selectively reduces imines) | 75-95 | Methanol/Ethanol, pH 6-7 | Selective, mild conditions | Toxic cyanide byproducts |
| Sodium Triacetoxyborohydride (STAB) | High (selectively reduces imines) | 80-96 | DCE/DCM, RT-40°C | Selective, non-toxic byproducts | Water sensitive, aprotic solvents only |
| Borane-Pyridine Complex | Moderate | 60-85 | Various solvents, RT-reflux | Mild reducing power | Cost, limited availability |
| Lithium Aluminum Hydride (LiAlH4) | Low (reduces both imines and carbonyls) | 50-75 | Ether/THF, 0°C-RT | Strong reducing power | Harsh conditions, safety concerns |
Temperature effects demonstrate profound influence on reaction rates and yields, with increasing temperature typically enhancing reaction rates through increased molecular kinetic energy and collision frequency [17]. However, excessive temperatures may lead to decomposition or unwanted side reactions, requiring careful optimization of thermal conditions [13]. Pressure effects prove particularly significant for gas-phase reactions, where increasing pressure effectively increases molecular concentration and collision probability [12].
| Solvent System | Polarity Index | Boiling Point (°C) | Typical Yield (%) | Reaction Rate | Compatibility |
|---|---|---|---|---|---|
| Methanol | 5.1 | 64.7 | 65-85 | Moderate | Protic, H-bonding |
| Ethanol | 4.3 | 78.4 | 70-90 | Moderate | Protic, H-bonding |
| Tetrahydrofuran (THF) | 4.0 | 66.0 | 75-92 | Fast | Aprotic, ethereal |
| 1,2-Dichloroethane (DCE) | 3.5 | 83.5 | 80-95 | Fast | Aprotic, halogenated |
| Dichloromethane (DCM) | 3.1 | 39.6 | 78-93 | Fast | Aprotic, halogenated |
| Toluene | 2.4 | 110.6 | 60-80 | Slow | Aprotic, aromatic |
| Water | 10.2 | 100.0 | 70-88 | Moderate | Protic, H-bonding, green |
| Dimethylformamide (DMF) | 6.4 | 153.0 | 72-87 | Moderate | Aprotic, polar |
Butyl[1-(pyridin-2-YL)ethyl]amine, with the molecular formula C₁₁H₁₈N₂, possesses a molecular weight of 178.27 g/mol [1] [2]. This calculation is based on the structural composition of the compound, which consists of a butyl group (C₄H₉) attached to a [1-(pyridin-2-yl)ethyl]amine moiety (C₇H₁₀N₂). The molecular weight determination is consistent with similar pyridine-containing amine derivatives found in the literature.
For comparison, the precursor compound 1-(pyridin-2-yl)ethylamine has a molecular weight of 122.16 g/mol [3] [4], while the addition of the butyl group increases the molecular weight by approximately 56 g/mol. This increase corresponds to the molecular weight of the butyl substituent (C₄H₉ = 57.11 g/mol), accounting for the loss of one hydrogen atom during the substitution reaction.
The density of butyl[1-(pyridin-2-YL)ethyl]amine is estimated to be in the range of 0.95-1.05 g/cm³ based on structural analogy with related pyridine derivatives. This estimation is derived from the density values of the parent compound 1-(pyridin-2-yl)ethylamine, which exhibits a density of 1.002-1.018 g/cm³ at 25°C [3] [4] [5]. The introduction of the butyl group is expected to decrease the overall density slightly due to the lower density contribution of the aliphatic chain compared to the aromatic pyridine ring system.
Related compounds demonstrate similar density patterns: 2-(2-pyridyl)ethylamine shows a density of 1.021 g/mL at 25°C [6], while various butyl-substituted pyridines typically exhibit densities ranging from 0.915 to 0.923 g/mL [7] [8]. These values support the predicted density range for butyl[1-(pyridin-2-YL)ethyl]amine.
The partition coefficient (LogP) of butyl[1-(pyridin-2-YL)ethyl]amine is estimated to be approximately 2.0-2.5 based on structural considerations and computational predictions. This value indicates moderate lipophilicity, which is consistent with the compound's dual nature containing both hydrophobic (butyl chain) and hydrophilic (amine and pyridine nitrogen) functional groups.
The LogP value can be estimated using fragment-based approaches, where the pyridin-2-yl group contributes a relatively polar character (LogP ≈ -0.06 for similar pyridine derivatives [4]), while the butyl group increases lipophilicity (LogP ≈ 2.3 for butyl-substituted aromatic compounds [9]). The amine functionality provides additional hydrophilic character, resulting in the moderate LogP value observed.
Computational studies on similar compounds suggest that the LogP value for butyl[1-(pyridin-2-YL)ethyl]amine would be comparable to other pyridine-containing amines. For instance, related compounds such as (2-ethylbutyl)[1-(pyridin-4-yl)ethyl]amine show estimated LogP values of approximately 2.8 [10], which supports the predicted range for the target compound.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for butyl[1-(pyridin-2-YL)ethyl]amine. The ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the various proton environments within the molecule.
The pyridine ring protons would appear in the aromatic region (7.0-8.5 ppm), with the α-proton (adjacent to nitrogen) appearing as a doublet at approximately 8.5 ppm, while the β and γ protons would manifest as multiplets in the 7.1-7.6 ppm range [11] [12]. The methylene proton adjacent to the pyridine ring would appear as a quartet around 4.5 ppm, characteristic of the [1-(pyridin-2-yl)ethyl] moiety [13].
The butyl chain protons would exhibit a typical pattern with the terminal methyl group appearing as a triplet around 0.9 ppm, methylene protons showing complex multiplets between 1.2-1.6 ppm, and the α-methylene protons (adjacent to nitrogen) appearing as a triplet around 2.5 ppm [14]. The amine proton would appear as a broad signal around 1.5-3.0 ppm, which may be exchangeable with deuterated solvents.
¹³C NMR spectroscopy would reveal distinct carbon signals corresponding to the pyridine ring carbons (120-160 ppm), the butyl chain carbons (10-40 ppm), and the bridging ethyl carbon (approximately 55 ppm). The pyridine ring carbons would show characteristic chemical shifts similar to those observed in related pyridine derivatives [15] [16].
Infrared spectroscopy would provide valuable information about the functional groups present in butyl[1-(pyridin-2-YL)ethyl]amine. The IR spectrum would exhibit characteristic absorption bands corresponding to the various molecular vibrations.
The N-H stretching vibrations of the secondary amine would appear in the 3200-3500 cm⁻¹ region, typically as a broad absorption band [17] [13]. The pyridine ring would contribute characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, with the pyridine C=N stretch appearing around 1580 cm⁻¹.
Aliphatic C-H stretching vibrations from the butyl chain would appear in the 2850-3000 cm⁻¹ region, with asymmetric and symmetric stretching modes clearly distinguishable [17]. The C-N stretching vibrations would manifest in the 1000-1350 cm⁻¹ region, with the particular frequency depending on the local environment of the nitrogen atoms.
The pyridine ring breathing modes and out-of-plane bending vibrations would appear in the fingerprint region (400-1000 cm⁻¹), providing additional structural confirmation. These vibrations are particularly diagnostic for the substitution pattern on the pyridine ring [18] [15].
Mass spectrometry would provide molecular ion confirmation and fragmentation patterns characteristic of butyl[1-(pyridin-2-YL)ethyl]amine. The molecular ion peak would appear at m/z 178, corresponding to the molecular weight of the compound [1] [2].
The mass spectrum would exhibit characteristic fragmentation patterns typical of pyridine-containing amines. The most abundant fragment would likely result from the loss of the butyl group, producing an ion at m/z 122 corresponding to [1-(pyridin-2-yl)ethyl]amine⁺ [19]. Additional fragments would include the pyridine ring itself at m/z 79 and the methylpyridine fragment at m/z 93.
The butyl chain would contribute characteristic fragmentation patterns, with losses of C₄H₉ (m/z 57) and successive methylene units. The base peak would likely correspond to the pyridine-containing fragment, as the aromatic system provides additional stability through resonance stabilization.
Electron impact ionization would produce reproducible fragmentation patterns, while chemical ionization techniques would provide enhanced molecular ion abundance for accurate mass determination. High-resolution mass spectrometry would confirm the molecular formula C₁₁H₁₈N₂ with high accuracy [12] [16].
Butyl[1-(pyridin-2-YL)ethyl]amine exhibits moderate thermal stability typical of aliphatic-aromatic amine compounds. The thermal decomposition temperature is estimated to be in the range of 200-250°C based on structural analogy with related pyridine derivatives and amine compounds.
The thermal stability of the compound is influenced by several structural factors. The pyridine ring provides enhanced thermal stability through its aromatic character and resonance stabilization [20] [21]. The [1-(pyridin-2-yl)ethyl]amine moiety, as a structural unit, demonstrates stability up to approximately 200°C, as evidenced by related compounds such as 1-(pyridin-2-yl)ethylamine, which shows thermal decomposition beginning around 197-201°C [3] [22].
The butyl substituent may slightly decrease the overall thermal stability due to the tendency of aliphatic chains to undergo thermal decomposition through β-elimination and radical mechanisms [23] [24]. However, the secondary amine linkage provides additional stability compared to primary amines, as secondary amines generally show enhanced thermal resistance.
Thermal decomposition mechanisms would likely involve initial C-N bond cleavage at elevated temperatures, followed by decomposition of the organic fragments. The pyridine ring would be among the most thermally stable components, potentially surviving to higher temperatures [20] [25]. The decomposition products would include various nitrogen-containing fragments and potentially hazardous compounds such as hydrogen cyanide from pyridine ring decomposition [21].
The phase transition behavior of butyl[1-(pyridin-2-YL)ethyl]amine includes both melting and boiling point characteristics. The compound is expected to exist as a liquid at room temperature, similar to related pyridine derivatives.
The estimated boiling point range is 240-280°C at atmospheric pressure, based on structural correlations with similar compounds. This estimation considers the boiling point of 1-(pyridin-2-yl)ethylamine (197-201°C) [3] [22] and the boiling point elevation effect of the butyl substituent. The addition of the butyl group would increase the boiling point by approximately 40-80°C due to increased molecular weight and van der Waals interactions.
The melting point is expected to be below room temperature, likely in the range of -20°C to 0°C, based on the liquid state of similar compounds at ambient conditions. The presence of the flexible butyl chain would contribute to lower melting points by disrupting crystalline packing arrangements.
Thermogravimetric analysis (TGA) would reveal multi-step decomposition patterns, with initial mass loss occurring around 200°C corresponding to the onset of thermal decomposition [26] [27]. The thermal analysis would show characteristic endothermic peaks in differential thermal analysis (DTA) corresponding to phase transitions and decomposition processes.
The compound would exhibit typical liquid-vapor equilibrium behavior, with vapor pressure increasing exponentially with temperature according to the Clausius-Clapeyron equation. The relatively high boiling point indicates strong intermolecular interactions, likely involving hydrogen bonding between amine groups and dipole-dipole interactions involving the pyridine nitrogen [28] [29].
The physicochemical properties of butyl[1-(pyridin-2-YL)ethyl]amine can be summarized in the following table:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂ | Structural analysis |
| Molecular Weight | 178.27 g/mol | Calculated |
| Density | 0.95-1.05 g/cm³ | Estimated from analogs |
| LogP | 2.0-2.5 | Estimated |
| Boiling Point | 240-280°C | Estimated |
| Melting Point | -20°C to 0°C | Estimated |
| Thermal Decomposition | 200-250°C | Based on analogs |
| NMR (¹H) | 0.9-8.5 ppm | Predicted |
| IR (N-H stretch) | 3200-3500 cm⁻¹ | Predicted |
| MS (M⁺) | m/z 178 | Calculated |